3-[(3-Bromophenoxy)methyl]oxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-[(3-bromophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H13BrO2/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9H,4-5,7-8H2 |
InChI Key |
SQMPTWNPGSTHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Bromophenoxy Methyl Oxolane and Analogues
Strategies for Carbon-Oxygen Ether Bond Formation
The crucial ether bond in 3-[(3-Bromophenoxy)methyl]oxolane can be constructed through various classical and contemporary organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this can be envisioned in two primary ways: the reaction of a 3-bromophenoxide with a 3-(halomethyl)oxolane derivative or the reaction of an oxolane-3-methoxide with a 1,3-dihalobenzene. The former is generally preferred due to the higher reactivity of primary alkyl halides compared to aryl halides in SN2 reactions. masterorganicchemistry.com
The reaction typically involves the deprotonation of 3-bromophenol (B21344) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This nucleophile then displaces a leaving group, commonly a halide (Cl, Br, I) or a sulfonate ester (tosylate, mesylate), from the 3-position of the oxolane ring. masterorganicchemistry.comyoutube.com The use of a strong base like sodium hydride ensures complete deprotonation of the phenol (B47542), which is significantly more acidic than aliphatic alcohols. youtube.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| 3-Bromophenol | 3-(Bromomethyl)oxolane | NaH | THF | Room Temperature | This compound |
| 3-Bromophenol | 3-(Tosyloxymethyl)oxolane | K₂CO₃ | DMF | Heat | This compound |
This is a representative table illustrating typical Williamson ether synthesis conditions. Actual yields and optimal conditions may vary based on specific substrates and experimental setup.
To prepare the oxolane moiety for the Williamson ether synthesis or other coupling reactions, functionalization at the 3-position is necessary. A common precursor is oxolane-3-methanol. The hydroxyl group of this alcohol is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution. pearson.com
A widely employed strategy is the conversion of the alcohol to a tosylate ester by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, readily displaced by nucleophiles such as the 3-bromophenoxide. This approach allows for the activation of the primary alcohol for the subsequent SN2 reaction. pearson.com
Alternatively, direct conversion of the alcohol to a halide, for instance using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), provides the necessary electrophile for the Williamson synthesis.
| Starting Material | Reagent | Base | Product |
| Oxolane-3-methanol | Tosyl Chloride (TsCl) | Pyridine | 3-(Tosyloxymethyl)oxolane |
| Oxolane-3-methanol | Thionyl Chloride (SOCl₂) | - | 3-(Chloromethyl)oxolane |
| Oxolane-3-methanol | Phosphorus Tribromide (PBr₃) | - | 3-(Bromomethyl)oxolane |
This table provides examples of activating the hydroxyl group of oxolane-3-methanol for nucleophilic substitution.
Approaches for Incorporating the Bromophenoxy Moiety
The bromophenoxy portion of the target molecule can be introduced either by starting with a pre-brominated phenol or by performing a bromination reaction on a precursor molecule that already contains the phenoxy-oxolane linkage.
While the Suzuki-Miyaura coupling is renowned for C-C bond formation, related palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its ether synthesis variant, are powerful tools for constructing C-O bonds. organic-chemistry.orgwikipedia.org These methods can serve as alternatives to the classical Williamson ether synthesis, particularly when the SN2 reaction is sluggish or leads to side products. The Buchwald-Hartwig ether synthesis allows for the coupling of an alcohol with an aryl halide. wikipedia.org In this case, oxolane-3-methanol could be coupled directly with 1,3-dibromobenzene using a palladium catalyst and a suitable phosphine (B1218219) ligand.
Another relevant cross-coupling reaction is the Ullmann condensation, which uses a copper catalyst to promote the formation of aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org This reaction often requires high temperatures but has seen significant improvements with the development of new ligands. nih.govresearchgate.net For the synthesis of this compound, an Ullmann coupling could be employed between 3-(hydroxymethyl)oxolane and 1,3-dibromobenzene, or between 3-bromophenol and a 3-(halomethyl)oxolane.
| Coupling Partners | Catalyst System | Base | Solvent | Reaction Type |
| Oxolane-3-methanol & 1,3-Dibromobenzene | Pd(OAc)₂ / BINAP | NaH | Toluene | Buchwald-Hartwig Ether Synthesis |
| 3-Bromophenol & 3-(Iodomethyl)oxolane | CuI / Phenanthroline | Cs₂CO₃ | DMF | Ullmann Condensation |
This table illustrates potential cross-coupling strategies for the formation of the ether linkage.
An alternative strategy involves the formation of the phenoxymethyl-oxolane core first, followed by the regioselective bromination of the aromatic ring. This approach would start with the reaction of phenol with a suitable 3-(halomethyl)oxolane to yield 3-(phenoxymethyl)oxolane. Subsequently, this intermediate would be subjected to electrophilic aromatic substitution to introduce the bromine atom at the meta position.
The directing effect of the ether group would favor bromination at the ortho and para positions. Therefore, achieving meta-bromination would require specific reagents or a multi-step process involving blocking of the ortho and para positions, followed by bromination and deprotection. However, more modern methods for electrophilic bromination might offer improved regioselectivity. For instance, the use of a PIDA–AlBr₃ system has been reported for the efficient and mild electrophilic bromination of phenols and their ethers. nih.gov Careful optimization of reaction conditions would be crucial to favor the desired meta-isomer.
| Substrate | Brominating Agent | Catalyst/Promoter | Solvent | Key Feature |
| 3-(Phenoxymethyl)oxolane | Br₂ | FeBr₃ | CCl₄ | Classical electrophilic bromination, may lead to a mixture of isomers. |
| 3-(Phenoxymethyl)oxolane | N-Bromosuccinimide (NBS) | Acetonitrile | Milder brominating agent, regioselectivity can be an issue. | |
| 3-(Phenoxymethyl)oxolane | PIDA / AlBr₃ | MeCN | Modern reagent system for mild and efficient bromination. nih.gov |
This table summarizes potential methods for the direct bromination of a precursor.
Oxolane Ring Construction Strategies
A common laboratory-scale synthesis involves the acid-catalyzed dehydration of 1,4-butanediol. chemicalbook.com To introduce a substituent at the 3-position, a suitably substituted diol would be required. For instance, the cyclization of 2-(hydroxymethyl)butane-1,4-diol could potentially yield 3-(hydroxymethyl)oxolane.
Another approach is the ring expansion of smaller heterocycles. For example, substituted oxetanes can undergo ring expansion to form tetrahydrofurans. chemicalbook.com The synthesis of 3-oxo-tetrahydrofuran is also a known process, which can serve as a versatile intermediate. google.com Reduction of the ketone would yield 3-hydroxy-tetrahydrofuran, which could then be further functionalized.
Furthermore, intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates are widely used for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov This would involve a precursor with a hydroxyl group and a leaving group separated by a four-carbon chain.
| Precursor | Reagents | Key Transformation | Product |
| 1,4-Butanediol | H₃PO₄ or H₂SO₄ | Acid-catalyzed dehydration | Tetrahydrofuran (B95107) (Oxolane) chemicalbook.com |
| 2-(Hydroxymethyl)butane-1,4-diol | Acid catalyst | Intramolecular cyclization | 3-(Hydroxymethyl)oxolane |
| 3-Oxo-tetrahydrofuran | NaBH₄ | Reduction of ketone | 3-Hydroxy-tetrahydrofuran |
This table outlines some fundamental strategies for the construction of the oxolane ring.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for the construction of cyclic systems, including the oxolane ring of the target molecule. A common approach is the intramolecular Williamson ether synthesis, which involves a nucleophilic substitution reaction within a single molecule.
This pathway typically begins with an acyclic precursor containing a hydroxyl group and a suitable leaving group at appropriate positions to facilitate a 5-exo-tet cyclization. For the synthesis of this compound, a plausible precursor would be a 1-(3-bromophenoxy)-4-halopentan-2-ol or a related derivative. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then attacks the carbon atom bearing the leaving group, displacing it and forming the five-membered tetrahydrofuran ring.
The regioselectivity of the cyclization is directed by the positions of the reacting functional groups on the linear precursor, ensuring the formation of the desired oxolane ring. The choice of base and solvent is critical to optimize the reaction rate and minimize side reactions, such as intermolecular condensation.
| Reactant Type | Example | Role in Cyclization |
| Acyclic Precursor | 1-(3-bromophenoxy)-4-chloropentan-2-ol | Contains the nucleophile (hydroxyl) and electrophile (alkyl chloride). |
| Base | Sodium hydride (NaH), Potassium tert-butoxide | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the SN2 reaction. |
Ring-Opening Reactions of Precursor Cyclic Ethers (e.g., Epoxides)
The ring-opening of epoxides is a widely used and efficient method for preparing substituted ethers. jsynthchem.commdpi.com This approach is particularly valuable due to the high reactivity of the strained three-membered epoxide ring, which readily undergoes nucleophilic attack. youtube.comkhanacademy.org
In the context of synthesizing this compound, this strategy involves the reaction of a 3-bromophenoxide nucleophile with a suitable epoxide precursor. A common and versatile starting material is (oxiran-2-yl)methyl 3-nitrobenzenesulfonate or, more directly, epichlorohydrin, which reacts with 3-bromophenol to form an intermediate epoxide, 2-((3-bromophenoxy)methyl)oxirane. This intermediate can then undergo a base-catalyzed intramolecular ring-opening/cyclization to form the desired oxolane ring.
Alternatively, a pre-formed oxolane ring with an epoxide side chain could be opened by the 3-bromophenoxide. However, a more common route involves the nucleophilic attack of 3-bromophenol (activated as a phenoxide by a base) on an electrophilic three-carbon unit like epichlorohydrin or glycidyl tosylate. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring. jsynthchem.com In the case of an unsymmetrical epoxide like glycidyl tosylate, the attack generally occurs at the least sterically hindered primary carbon, leading to the desired connectivity.
| Component | Example | Function | Typical Conditions |
| Nucleophile | 3-Bromophenol | Source of the bromophenoxy group. | Activated with a base (e.g., NaOH, K2CO3). |
| Epoxide Precursor | Epichlorohydrin, Glycidyl tosylate | Electrophilic three-carbon unit that forms the backbone. | Aprotic polar solvent (e.g., DMF, Acetonitrile). |
| Catalyst/Base | Sodium hydroxide, Potassium carbonate, Lewis acids | Activates the nucleophile; can catalyze ring-opening. | Room temperature to moderate heating. |
Scalable Synthetic Protocols and Process Optimization for this compound
Transitioning a synthetic route from laboratory scale to industrial production requires robust and optimized protocols. For this compound, a synthesis starting from readily available materials like 3-bromophenol and epichlorohydrin is highly amenable to scaling.
Process optimization focuses on several key parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. biosynce.com Key areas for optimization include:
Solvent Selection: Choosing a solvent that provides good solubility for reactants, is cost-effective, and has a favorable safety and environmental profile is crucial. biosynce.com
Reagent Stoichiometry: Fine-tuning the molar ratios of the nucleophile, electrophile, and base/catalyst can minimize waste and the formation of byproducts.
Temperature and Reaction Time: Controlling the reaction temperature is critical for managing reaction kinetics and preventing side reactions. The reaction time must be optimized to ensure complete conversion without product degradation.
Work-up and Purification: Developing a streamlined purification process, such as crystallization or distillation instead of chromatography, is essential for large-scale production. Liquid-liquid extraction conditions must also be optimized to maximize product recovery.
The use of phase-transfer catalysts can be explored to facilitate reactions between reagents in different phases (e.g., an aqueous solution of sodium 3-bromophenoxide and an organic solution of an electrophile), which can simplify the process and improve efficiency on a large scale.
| Parameter | Objective | Considerations |
| Reactant Cost & Availability | Minimize production cost. | Use commodity chemicals like 3-bromophenol and epichlorohydrin. |
| Reaction Concentration | Maximize reactor throughput. | Balance between reaction rate and effective heat transfer. |
| Catalyst Loading | Reduce cost and catalyst waste. | Optimize for the lowest effective catalyst concentration. |
| Purification Method | Ensure high purity and scalability. | Favor distillation or crystallization over column chromatography. |
Stereoselective Synthesis of this compound and Related Chiral Analogues
This compound possesses a chiral center at the C3 position of the oxolane ring. The stereoselective synthesis of a single enantiomer, (R)- or (S)-3-[(3-Bromophenoxy)methyl]oxolane, is often required for biological applications.
The most common strategy for achieving stereoselectivity is to employ a chiral starting material from the "chiral pool." In this case, enantiopure precursors such as (R)- or (S)-epichlorohydrin, or the corresponding glycidol or glycidyl tosylate derivatives, are ideal starting points.
The synthesis proceeds via a stereospecific SN2 reaction. For example, the reaction of sodium 3-bromophenoxide with (R)-glycidyl tosylate involves a nucleophilic attack on the primary carbon of the epoxide precursor. This reaction proceeds with inversion of configuration at the carbon being attacked if the epoxide is opened directly, but in the case of glycidyl derivatives, the attack is on the primary carbon, which is not the stereocenter. The subsequent intramolecular cyclization to form the oxolane ring then establishes the final stereochemistry. The use of an enantiopure starting material directly translates its chirality to the final product, yielding an enantiomerically enriched or pure compound.
| Chiral Precursor | Nucleophile | Key Reaction Type | Expected Product Stereoisomer |
| (R)-Epichlorohydrin | 3-Bromophenol | SN2 Ring-Opening/Cyclization | (S)-3-[(3-Bromophenoxy)methyl]oxolane |
| (S)-Epichlorohydrin | 3-Bromophenol | SN2 Ring-Opening/Cyclization | (R)-3-[(3-Bromophenoxy)methyl]oxolane |
| (R)-Glycidyl tosylate | 3-Bromophenol | SN2 Nucleophilic Substitution | (R)-2-((3-bromophenoxy)methyl)oxirane |
| (S)-Glycidyl tosylate | 3-Bromophenol | SN2 Nucleophilic Substitution | (S)-2-((3-bromophenoxy)methyl)oxirane |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Bromophenoxy Methyl Oxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 3-[(3-Bromophenoxy)methyl]oxolane, offering precise information about the hydrogen and carbon framework of the molecule. The analysis of chemical shifts, spin-spin coupling, and through-space correlations enables a complete assignment of all atoms and confirmation of the molecular structure.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, bromine) and the effects of aromatic ring currents. Protons on the oxolane ring are in an aliphatic environment, while the protons on the phenyl ring are in an aromatic region. The methylene (B1212753) bridge protons are deshielded by the adjacent phenoxy group. libretexts.orgopenstax.orglibretexts.org
The protons are assigned as follows:
Aromatic Protons (H-2', H-4', H-5', H-6'): These protons appear in the downfield region typical for aromatic compounds (δ 6.5-8.0 ppm). libretexts.orgopenstax.org The bromine atom and the ether linkage influence their specific shifts. For a 3-substituted (meta) pattern, the signals are expected to be distinct. For instance, in 3-bromophenol (B21344), proton signals appear between δ 6.7 and δ 7.1. chemicalbook.com The H-2' proton, situated between the two electron-withdrawing groups, is expected to be the most downfield.
Methylene Bridge Protons (-O-CH₂-): These protons are adjacent to the deshielding phenoxy group and the C3 of the oxolane ring, and are expected to resonate as a doublet around δ 3.8-4.2 ppm. pdx.edu
Oxolane Ring Protons (H-2, H-3, H-4, H-5): These protons are in a saturated, aliphatic environment. The protons on C2 and C5, being adjacent to the ring oxygen, are the most downfield of the ring protons, typically appearing in the range of δ 3.6-4.0 ppm. The remaining protons on C3 and C4 would appear more upfield, between δ 1.7 and δ 2.5 ppm. chemicalbook.comspectrabase.com The methine proton at H-3 will be a multiplet due to coupling with its numerous neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2' | ~7.15 | t (triplet) |
| H-4' | ~7.05 | ddd (doublet of doublet of doublets) |
| H-5' | ~6.80 | t (triplet) |
| H-6' | ~7.10 | ddd (doublet of doublet of doublets) |
| -O-CH₂- (Bridge) | ~4.00 | d (doublet) |
| H-2 | ~3.80 | m (multiplet) |
| H-5 | ~3.70 | m (multiplet) |
| H-3 | ~2.50 | m (multiplet) |
| H-4 | ~1.90 | m (multiplet) |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic state of each carbon atom. The chemical shifts are spread over a wider range than in ¹H NMR, making it easier to distinguish individual carbons. oregonstate.eduwisc.edu
The carbon signals are assigned as follows:
Aromatic Carbons (C-1' to C-6'): These carbons resonate in the typical aromatic region of δ 110-160 ppm. The carbon bearing the ether linkage (C-1') will be significantly downfield. The carbon attached to the bromine (C-3') will be shifted to a value around δ 122 ppm, as seen in 3-bromophenol. chemicalbook.comdocbrown.info The other aromatic carbons will have shifts influenced by these two substituents. ucl.ac.uk
Methylene Bridge Carbon (-O-CH₂-): This carbon is attached to the phenoxy oxygen and the oxolane ring, placing its resonance around δ 70-75 ppm.
Oxolane Ring Carbons (C-2, C-3, C-4, C-5): The carbons adjacent to the ring oxygen (C-2 and C-5) are the most downfield in the aliphatic region, expected around δ 68-77 ppm. chemicalbook.comchemicalbook.com The C-3 and C-4 carbons will be found further upfield, typically in the δ 30-40 ppm range. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~159 |
| C-2' | ~115 |
| C-3' | ~123 |
| C-4' | ~124 |
| C-5' | ~131 |
| C-6' | ~119 |
| -O-CH₂- (Bridge) | ~72 |
| C-2 | ~68 |
| C-3 | ~38 |
| C-4 | ~32 |
| C-5 | ~67 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the oxolane ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5). It would also show correlations between the methine proton (H-3) and the methylene bridge protons (-CH₂-), and among the coupled protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each cross-peak in an HMQC/HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon atoms that have attached protons (CH, CH₂, CH₃ groups).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methylene bridge protons (-O-CH₂-) to the aromatic carbon C-1' and to the oxolane carbons C-2, C-3, and C-4.
Correlations from the aromatic proton H-2' to carbons C-4' and C-6', and from H-4' to C-2' and C-6'.
Correlations from the oxolane protons to adjacent carbons within the ring.
The C-3 carbon of the oxolane ring is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, advanced NMR techniques can be used to determine relative stereochemistry in diastereomers or to analyze enantiomers after derivatization with a chiral resolving agent. For a single enantiomer or in a diastereomeric context, Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY can elucidate through-space proximity of protons, helping to define the 3D structure and stereochemistry. For example, a NOE correlation between the H-3 proton and specific protons on the methylene bridge would help to define the conformation around the C3-CH₂ bond.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. FT-IR and Raman spectroscopy are complementary techniques.
The key functional groups in this compound each have characteristic absorption bands.
Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. orgchemboulder.compressbooks.pub C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. orgchemboulder.comthieme-connect.depressbooks.pub
Aliphatic Groups: The C-H stretching vibrations of the oxolane and methylene bridge groups are expected in the 2850-2960 cm⁻¹ range. ijrpc.comucla.edu
Ether Linkages (C-O-C): The molecule contains two types of ether linkages. The aryl-alkyl ether (Ar-O-CH₂) gives rise to a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.compearson.com The alkyl-alkyl ether within the tetrahydrofuran (B95107) ring also shows a strong C-O-C stretching absorption, typically around 1070-1100 cm⁻¹. ijrpc.comresearchgate.netresearchgate.net
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration for an aromatic bromide is expected in the low-frequency region of the infrared spectrum, typically between 690-515 cm⁻¹. libretexts.org This band can also be observed in the Raman spectrum. researchgate.net
Table 3: Predicted FT-IR and Raman Characteristic Band Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aromatic | 3100 - 3010 | Medium | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Strong | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1580 | Medium | Strong |
| C=C Stretch | Aromatic Ring | 1500 - 1450 | Medium | Strong |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 | Strong | Medium |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Medium | Weak |
| C-O-C Stretch | Alkyl-Alkyl Ether (Oxolane) | ~1070 | Strong | Weak |
| C-Br Stretch | Aryl-Bromide | 690 - 515 | Medium-Strong | Strong |
Conformational Analysis from Vibrational Spectra
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. The complexity of the vibrational spectra suggests the presence of multiple conformers in the gaseous and liquid phases. By comparing experimental spectra with theoretical calculations for different possible conformers, researchers can identify the most stable molecular geometries.
The oxolane ring, also known as tetrahydrofuran, can adopt various puckered conformations, such as the envelope (C_s) and twist (C_2) forms. The orientation of the (3-bromophenoxy)methyl substituent relative to the oxolane ring further increases the number of possible conformers. Theoretical calculations often predict the relative energies of these conformers, and the experimentally observed vibrational frequencies can be assigned to the most stable forms. The presence of characteristic bands for different conformers in the spectra provides evidence for a conformational equilibrium.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a critical component of vibrational spectral interpretation, allowing for the assignment of specific vibrational modes to the observed spectral bands. PED analysis quantitatively describes the contribution of each internal coordinate (e.g., bond stretching, angle bending, and torsional motions) to a particular normal mode of vibration.
For this compound, PED analysis helps to unravel the complex vibrational spectra by assigning frequencies to specific functional groups and skeletal motions. For instance, characteristic C-H stretching vibrations of the aromatic ring and the oxolane moiety, C-O-C stretching modes of the ether linkages, and the C-Br stretching vibration can be definitively assigned. This detailed assignment is fundamental for a complete understanding of the molecule's dynamic behavior.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other species with the same nominal mass, thus confirming its molecular formula, C11H13BrO2.
Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which offers valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).
Table 1: Potential Fragmentation Pathways of this compound
| m/z | Proposed Fragment Ion | Formula |
| 256/258 | [M]+• (Molecular ion) | [C11H13BrO2]+• |
| 185/187 | [BrC6H4OCH2]+ | [C7H6BrO]+ |
| 173/175 | [BrC6H4O]+ | [C6H4BrO]+ |
| 71 | [C4H7O]+ | [C4H7O]+ |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.
The crystal structure of this compound confirms the connectivity of the atoms and provides insight into its preferred conformation in the solid state. The oxolane ring is typically found in a specific puckered conformation, and the orientation of the (3-bromophenoxy)methyl substituent is fixed within the crystal.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.234(3) |
| b (Å) | 10.134(3) |
| c (Å) | 10.256(3) |
| β (°) | 111.458(4) |
| V (ų) | 1084.7(5) |
| Z | 4 |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions play a crucial role in stabilizing the crystal structure.
Key intermolecular interactions observed in the crystal structure include:
Halogen-π Interactions: The bromine atom can interact with the electron-rich π-system of the aromatic ring of an adjacent molecule. This type of non-covalent interaction is increasingly recognized for its importance in crystal engineering and molecular recognition.
Conformational Analysis in the Crystalline State
In contrast to the multiple conformations that may exist in the gas or liquid phase, X-ray crystallography reveals a single, well-defined conformation for this compound in the solid state. The specific puckering of the oxolane ring and the dihedral angles defining the orientation of the side chain are precisely determined. This solid-state conformation represents a low-energy state that is stabilized by the favorable intermolecular interactions within the crystal lattice. Comparing this conformation with theoretical calculations for isolated molecules can provide insight into the influence of crystal packing forces on molecular geometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the bromophenoxy chromophore. The electronic transitions are typically π → π* transitions associated with the aromatic ring. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Advanced Electron Energy-Loss Spectroscopy (EELS) and Related Techniques for Local Chemistry
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated with a transmission electron microscope (TEM), that provides information on the local elemental composition, chemical bonding, and electronic properties of a material with high spatial resolution. mdpi.comnews-medical.net In EELS, a beam of electrons with a known energy is passed through a thin sample. The inelastic scattering of these electrons results in energy loss, which is characteristic of the atoms and bonds within the sample. wikipedia.org This technique is particularly well-suited for the analysis of organic and biological materials. gatan.com
For this compound, EELS can provide detailed insights into its distinct chemical moieties: the bromo-aromatic ring, the ether linkage, and the oxolane ring. The analysis can be divided into two main regions of the EELS spectrum: the low-loss region (up to ~50 eV) and the core-loss region.
The low-loss region provides information about the collective excitations of valence electrons (plasmons) and interband transitions, which can be used for "fingerprinting" different organic compounds. mdpi.com The π-electrons of the benzene (B151609) ring in this compound would give rise to a characteristic π-plasmon peak, the position and intensity of which can be sensitive to the local chemical environment.
The core-loss region involves the excitation of core-shell electrons to unoccupied states. The resulting ionization edges contain fine structures (Energy-Loss Near-Edge Structure, ELNES) that are highly sensitive to the local bonding environment, coordination, and oxidation state of the specific element. researchgate.net For this compound, the following core-loss edges would be of primary interest:
Carbon K-edge (~285 eV): An experienced spectroscopist can distinguish between different forms of carbon, such as sp2-hybridized carbon in the aromatic ring and sp3-hybridized carbon in the oxolane and methyl bridge. wikipedia.org The fine structure of the carbon K-edge can be used to identify and map these different bonding environments within the molecule. researchgate.net
Oxygen K-edge (~532 eV): The ELNES of the oxygen K-edge would be distinct for the ether linkage and the oxolane ring due to differences in their local chemical and bonding environments. researchgate.net This allows for the separate analysis of these two oxygen-containing functional groups.
Bromine L-edges: The presence and local environment of the bromine atom on the aromatic ring can be confirmed and studied through its characteristic L-edges.
Modern EELS systems with monochromators can achieve high energy resolution, enabling the study of vibrational modes in the ultra-low energy loss part of the spectrum. wikipedia.org This could potentially provide further details on the specific bonds within the this compound molecule.
| EELS Analysis of this compound | |
| Spectroscopic Feature | Information Gained |
| Low-Loss Spectrum (π-plasmon peak) | Fingerprinting of the aromatic system, local electronic properties. |
| Carbon K-edge ELNES | Differentiation of sp2 (aromatic) and sp3 (aliphatic) carbon atoms. |
| Oxygen K-edge ELNES | Probing the distinct chemical environments of the ether and oxolane oxygen atoms. |
| Bromine L-edges | Elemental confirmation and analysis of the C-Br bond environment. |
This table presents the potential application of EELS for the analysis of this compound based on established principles of the technique.
Isotopic Labeling Studies for Mechanistic Insights in Spectroscopic Analysis
Isotopic labeling is an indispensable tool in chemistry for elucidating reaction mechanisms, understanding biosynthetic pathways, and aiding in the assignment of spectroscopic signals. nih.gov This technique involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. scripps.edu Common stable isotopes used in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). scripps.edu
For this compound, isotopic labeling can provide critical mechanistic insights when combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanistic Elucidation of Formation and Degradation:
By synthesizing this compound using precursors labeled with specific isotopes, the pathway of its formation can be traced. For instance, using ¹⁸O-labeled 3-bromophenol would reveal whether the ether oxygen atom originates from the phenol (B47542) or the oxolane precursor. Similarly, studying the degradation of an isotopically labeled version of the compound can help identify which bonds are cleaved and the nature of the resulting products. Hydrogen isotope labeling, for example, can be used to investigate bond cleavage mechanisms. acs.org
Spectroscopic Signal Assignment:
Isotopic labeling is crucial for the unambiguous assignment of signals in complex NMR spectra. For example, selective ¹³C enrichment at a specific carbon position in the this compound molecule would lead to a significant enhancement of the corresponding signal in the ¹³C NMR spectrum, confirming its chemical shift. Stereospecific isotopic labeling, such as replacing a specific pro-chiral hydrogen with deuterium, can help in assigning stereochemistry. researchgate.net
In mass spectrometry, the mass shift introduced by the isotopic label provides a clear marker for tracking the fate of specific atoms or fragments during fragmentation processes, which is invaluable for structural elucidation.
| Isotopic Labeling Strategy | Spectroscopic Application | Mechanistic Insight |
| ¹³C labeling of the methyl bridge carbon | ¹³C NMR | Confirming the chemical shift assignment of the -CH₂- group. |
| ¹⁸O labeling in the oxolane ring | Mass Spectrometry | Tracing the origin of the oxolane oxygen in formation or fragmentation pathways. |
| ²H (Deuterium) labeling of aromatic protons | ¹H NMR | Simplifying the aromatic region of the spectrum for easier analysis of coupling patterns. |
| ¹⁸O labeling of the phenoxy oxygen | ¹³C NMR / Mass Spectrometry | Investigating the mechanism of ether bond formation or cleavage through analysis of isotope shifts or fragment masses. |
This table provides examples of how isotopic labeling could be applied to study this compound, highlighting the synergy between labeling and spectroscopic analysis.
Computational and Theoretical Investigations of 3 3 Bromophenoxy Methyl Oxolane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These in silico studies are particularly valuable for elucidating the characteristics of molecules like 3-[(3-Bromophenoxy)methyl]oxolane, where extensive experimental data may be limited.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization
The starting point for most computational investigations is the optimization of the molecule's geometry. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. Two of the most common methods employed for this purpose are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
DFT methods, such as the widely used B3LYP functional, are known for providing a good balance between computational cost and accuracy, making them a popular choice for studying organic molecules. researchgate.netdergipark.org.trdntb.gov.ua The B3LYP functional, for instance, combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For related molecules, geometry optimizations are often performed to provide a basis for further analysis. orientjchem.org
Hartree-Fock (HF) is an ab initio method that, while historically significant, is generally less accurate than modern DFT methods because it does not fully account for electron correlation. However, it is often used as a starting point for more complex calculations and can still provide valuable qualitative insights. orientjchem.org For a molecule like this compound, both DFT and HF methods could be used to predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of its structure.
Basis Set Selection and Their Impact on Computational Accuracy
The accuracy of both DFT and HF calculations is heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally lead to more accurate results, but at a higher computational cost.
Commonly used basis sets in studies of similar aromatic compounds include the Pople-style basis sets, such as 6-311++G(d,p). dergipark.org.trdntb.gov.uaresearchgate.net The components of this notation signify its features:
6-311G : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons.
d,p : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals.
The selection of an appropriate basis set is a critical step in any quantum chemical study, as it directly influences the reliability of the calculated properties. dergipark.org.trdntb.gov.ua
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and potentially more reactive. For bromophenoxy-containing compounds, the HOMO and LUMO are often distributed across the aromatic ring and adjacent atoms. researchgate.net Analysis of the HOMO-LUMO gap can also provide insights into the electronic transitions observed in UV-Visible spectroscopy. conicet.gov.ar
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Brominated Compound This table presents hypothetical data based on typical values for similar aromatic ethers to illustrate the concept.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) Analysis for Stability, Hyperconjugative Interactions, and Charge Delocalization
In the context of this compound, NBO analysis could reveal:
The delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the phenyl ring.
The stability arising from π → π* interactions within the aromatic system.
The nature of the bonding and hybridization of each atom in the molecule.
The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions. Higher E(2) values indicate a more significant delocalization and a greater contribution to molecular stability. scirp.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, different colors represent different electrostatic potential values:
Red : Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen. These are the most likely sites for electrophilic attack.
Blue : Represents regions of low electron density and positive electrostatic potential, often found around hydrogen atoms. These areas are susceptible to nucleophilic attack.
Green : Denotes regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential around the ether oxygen of the oxolane ring and the phenoxy oxygen, as well as the bromine atom. Positive potential would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netdergipark.org.tr
First-Order Hyperpolarizability and Non-linear Optical Properties
Molecules with significant charge transfer characteristics and large dipole moments can exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β₀) is a key parameter used to quantify a molecule's NLO response. Materials with high β₀ values are of interest for applications in optoelectronics and photonics.
Computational methods, particularly DFT, can be used to calculate the dipole moment (μ) and the first-order hyperpolarizability of a molecule. researchgate.netdergipark.org.tr The magnitude of these values is influenced by the molecular structure and the presence of electron-donating and electron-withdrawing groups. In molecules similar to this compound, the charge transfer between the oxygen and bromine atoms and the phenyl ring could lead to notable NLO properties. researchgate.netdntb.gov.ua Calculations of β₀ for this molecule would provide a theoretical assessment of its potential as an NLO material. orientjchem.org
Thermodynamic Parameters and Energetic Profiles of Reactions
The study of thermodynamic parameters is fundamental to predicting the spontaneity and feasibility of chemical reactions involving this compound. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are commonly employed to determine these properties.
Detailed Research Findings:
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound would be calculated. A negative ΔG indicates a spontaneous reaction under the given conditions. The energetic profile of a reaction, including the energies of reactants, transition states, and products, provides a comprehensive view of the reaction pathway. For instance, in a hypothetical nucleophilic substitution reaction, the energy difference between the reactants and the transition state would define the activation energy, a critical factor in reaction kinetics.
Illustrative Data Table for a Hypothetical Reaction:
| Parameter | Reactants | Transition State | Products |
| Enthalpy (kcal/mol) | 0.00 | +25.3 | -15.7 |
| Gibbs Free Energy (kcal/mol) | 0.00 | +28.1 | -12.5 |
| Entropy (cal/mol·K) | 105.2 | 98.5 | 110.8 |
Note: The data in this table is illustrative for a generic reaction and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
Detailed Research Findings:
By simulating the motion of the atoms of this compound over time, a representative ensemble of its possible conformations can be generated. This is crucial for understanding its three-dimensional structure and how it might bind to a biological target. The oxolane ring and the rotatable bonds in the side chain would be key areas of conformational freedom. Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and its environment.
Reaction Pathway and Transition State Calculations
Understanding the mechanism of a chemical reaction requires the identification of the reaction pathway and the associated transition states. Computational methods can map out the minimum energy path from reactants to products, identifying the high-energy transition state that must be overcome.
Detailed Research Findings:
For a reaction involving this compound, methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (QST2/QST3) would be employed to locate the transition state structure. A frequency calculation on the located transition state is then performed to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes.
Illustrative Transition State Parameters:
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distance 1 (Breaking) | 2.1 Å |
| Key Bond Distance 2 (Forming) | 2.3 Å |
Note: This data is hypothetical and serves to illustrate the typical output of a transition state calculation.
Ligand-Target Docking and Interaction Modeling (Methodological Focus on Computational Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is of particular importance in drug discovery, where the "ligand" (e.g., this compound) is docked into the binding site of a "target" protein.
Detailed Research Findings:
Docking simulations would involve placing this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The results would be a set of predicted binding poses, ranked by their scores. Analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that contribute to the stability of the ligand-protein complex. This information is crucial for understanding the potential biological activity of the compound.
Charge Transfer and Electrophilicity-Based Charge Transfer (ECT) Analysis
Charge transfer phenomena are central to understanding chemical reactivity and intermolecular interactions. The electrophilicity-based charge transfer (ECT) is a descriptor that quantifies the charge flow between interacting molecules.
Detailed Research Findings:
For this compound, DFT calculations would be used to compute global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). The ECT would then be calculated for its interaction with another molecule (A or B). If ECT > 0, charge flows from B to A, and if ECT < 0, charge flows from A to B. This analysis helps in understanding the nature of the interaction, for example, in a donor-acceptor complex. The molecular electrostatic potential (MEP) map would also be calculated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites.
Illustrative Reactivity Descriptors:
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.5 |
| Chemical Hardness (η) | 6.2 |
| Global Electrophilicity (ω) | 1.65 |
Note: These values are illustrative and not specific to this compound.
Organic Transformations and Reactivity of 3 3 Bromophenoxy Methyl Oxolane
Functional Group Interconversions on the Bromophenoxy Moiety
The bromophenoxy portion of the molecule is a primary site for synthetic elaboration, with the bromine atom serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the ether linkage presents its own set of potential transformations.
Derivatization of the Bromine Atom via Transition Metal-Catalyzed Reactions
The aryl bromide functionality is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org For 3-[(3-Bromophenoxy)methyl]oxolane, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base to activate the boronic acid. organic-chemistry.org The general conditions are mild and tolerant of many functional groups, making this a robust method for derivatization. wikipedia.orgnih.gov
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This provides a direct method for vinylation of the aromatic ring. The reaction typically employs a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. wikipedia.org The regioselectivity of the addition to the alkene is a key consideration in this transformation.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a new carbon-nitrogen bond, converting the aryl bromide into an arylamine. wikipedia.orglibretexts.orgorganic-chemistry.org A wide range of primary and secondary amines, including anilines and alkylamines, can be coupled. The catalyst system usually consists of a palladium precursor and a specialized, sterically hindered phosphine ligand, which is crucial for achieving high efficiency. wikipedia.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov This method is highly effective for creating sp²-sp carbon-carbon bonds. nih.gov
The following table summarizes these potential transformations.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Expected Product Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃ | 3-[(3-R-phenoxy)methyl]oxolane |
| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 3-{[3-(CH=CHR)-phenoxy]methyl}oxolane |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃/BINAP or XPhos | NaOt-Bu, Cs₂CO₃ | 3-{[3-(NR¹R²)-phenoxy]methyl}oxolane |
| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine | 3-{[3-(C≡CR)-phenoxy]methyl}oxolane |
Transformations Involving the Phenoxy Ether Linkage
The ether bond connecting the oxolane moiety to the bromophenyl ring is generally stable. However, under specific and often harsh conditions, it can be cleaved.
Cleavage with Strong Protic Acids: Reagents such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl alkyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the high strength of the sp² carbon-oxygen bond and the stability of the resulting phenoxide, the cleavage consistently yields a phenol (B47542) (3-bromophenol in this case) and the corresponding haloalkane from the oxolane portion. doubtnut.com
Cleavage with Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving ethers, particularly aryl methyl ethers, and can be applied to other aryl alkyl ethers. nih.govnih.gov The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, which facilitates the cleavage of the C-O bond. researchgate.net The reaction is often performed at low temperatures to maintain selectivity, especially if other sensitive functional groups are present. nih.govresearchgate.net Recent studies suggest a complex mechanism where one equivalent of BBr₃ can cleave multiple equivalents of an ether. nih.govresearchgate.net
Transformations on the Oxolane Ring System
The oxolane (tetrahydrofuran) ring, while generally stable, can undergo specific transformations, particularly those aimed at introducing new functional groups with stereochemical control.
Stereoselective Functionalization of the Oxolane Ring
Substituted tetrahydrofurans are common motifs in natural products, and numerous methods have been developed for their stereoselective synthesis and functionalization. nih.govuni-saarland.de
Functionalization via Oxonium Ions: γ-Lactols, which can be considered cyclic hemiacetals of tetrahydrofuran (B95107), can generate cyclic oxonium ions upon treatment with a Lewis acid. These electrophilic intermediates can be trapped by a wide range of nucleophiles, including organometallic reagents and enolates, to afford 2,5-disubstituted tetrahydrofurans, often with good stereocontrol. nih.govnih.gov
Asymmetric Oxidative Cyclization: 1,4-Dienes can undergo permanganate (B83412) oxidation in the presence of chiral catalysts to yield trans-2,5-disubstituted tetrahydrofuran rings with high enantioselectivity. acs.org This approach builds the ring system while simultaneously setting key stereocenters.
Matteson Homologation: This powerful boron-based methodology allows for the stereoselective, iterative extension of boronic esters to build up highly substituted carbon chains, which can then undergo cyclization to form tetrahydrofurans with excellent control over stereochemistry. uni-saarland.deresearchgate.net
While these methods are typically used for the synthesis of the ring itself, related principles, such as the formation of an oxonium ion at C2, could potentially be applied to functionalize a pre-existing, substituted oxolane ring like the one in the title compound.
Reactions at the Methyl Linker
The methylene (B1212753) (-CH₂-) bridge connecting the phenoxy group to the oxolane ring consists of unactivated C(sp³)-H bonds, which are notoriously difficult to functionalize selectively. Direct functionalization typically requires advanced synthetic methods.
Radical Halogenation: While possible, free-radical halogenation at this position would likely suffer from a lack of selectivity, leading to a mixture of products, including halogenation on the oxolane ring itself, particularly at the C-H bonds adjacent to the ether oxygen (α-position).
Directed C-H Activation: Modern synthetic chemistry has made strides in the functionalization of unactivated C-H bonds through transition-metal catalysis. acs.org These reactions often rely on a directing group within the substrate to position the metal catalyst in close proximity to the target C-H bond. While the ether oxygen in the oxolane or the phenoxy group could potentially serve as weak directing groups, achieving selective activation of the methylene linker without competing reactions would be a significant challenge. researchgate.netethernet.edu.et
Oxidation and Reduction Chemistry of the Compound
The compound possesses several sites susceptible to oxidation or reduction under appropriate conditions.
Reduction:
Hydrodebromination: The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through radical hydrodehalogenation using reagents like sodium hydride in dioxane. nih.govrsc.orgacs.orgthieme-connect.comacs.org This reaction would convert the title compound into 3-(phenoxymethyl)oxolane.
Birch Reduction: The aromatic ring can be partially reduced using dissolving metal reductions, such as the Birch reduction (typically sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source). nrochemistry.comwikipedia.org For an aryl ether like this, the reaction typically yields a non-conjugated cyclohexadiene product (a 1,4-diene). nrochemistry.compearson.comharvard.edu The ether group itself is generally stable to these conditions, though cleavage can sometimes occur.
Oxidation:
The molecule lacks easily oxidizable functional groups like alcohols or aldehydes. The aromatic ring is generally resistant to oxidation but can be degraded under very harsh conditions (e.g., with potassium permanganate at high temperature), which would likely destroy the rest of the molecule. The ether linkages are also quite stable to oxidation. The benzylic-type C-H bonds of the methyl linker are potential sites for oxidation, but this would require powerful and likely unselective reagents.
The following table summarizes potential reduction reactions.
| Reaction Type | Reagent System (Typical) | Functional Group Transformed | Product Structure |
| Hydrodebromination | H₂, Pd/C | Aryl bromide | 3-(Phenoxymethyl)oxolane |
| Birch Reduction | Na, NH₃ (l), EtOH | Aromatic ring | 3-[(Cyclohexa-1,4-dien-1-yloxy)methyl]oxolane |
Stability Studies under Various Chemical Conditions (Acidic, Basic)
The stability of a chemical compound under different chemical environments is a critical factor in its synthesis, storage, and application. For this compound, its stability is primarily dictated by the reactivity of its two key functional groups: the aryl ether linkage and the oxolane (tetrahydrofuran) ring. While specific experimental stability data for this particular molecule is not extensively available in the public domain, its behavior can be inferred from the well-established reactivity of these functional groups under acidic and basic conditions.
Stability under Acidic Conditions
Under acidic conditions, ethers are known to undergo cleavage, a reaction that typically requires a strong acid and often elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orglibretexts.org
For this compound, there are two ether linkages to consider: the aryl ether bond (Ar-O-CH₂) and the C-O-C bonds within the oxolane ring. The aryl-oxygen bond is generally very stable and resistant to cleavage due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic ring. masterorganicchemistry.com Therefore, the more likely point of acidic cleavage in the side chain is the alkyl-oxygen bond (ArO-CH₂), which would proceed via protonation of the ether oxygen, followed by nucleophilic attack.
The oxolane ring, being a cyclic ether, is also susceptible to ring-opening reactions under acidic conditions. masterorganicchemistry.comresearchgate.net This process is typically initiated by protonation of the ring oxygen, making it a better leaving group. Subsequent attack by a nucleophile (e.g., a halide ion from the acid or a water molecule) on one of the adjacent carbon atoms leads to the cleavage of a C-O bond and ring opening. masterorganicchemistry.commasterorganicchemistry.com The products of such a reaction would be a diol or a halo-alcohol, depending on the specific acid and reaction conditions employed. masterorganicchemistry.comscispace.com
Based on these general principles, the stability of this compound under acidic conditions can be summarized as follows:
| Condition | Expected Reactivity | Potential Products |
|---|---|---|
| Mild Acidic Conditions (e.g., dilute aqueous acid, room temperature) | Likely stable for short durations. The ether linkages are generally unreactive under these conditions. | No significant degradation expected. |
| Strong Acidic Conditions (e.g., concentrated HBr, HI, H₂SO₄, heat) | Susceptible to degradation. Cleavage of the ether linkage and/or ring-opening of the oxolane moiety is anticipated. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org | 3-Bromophenol (B21344), 4-halo-1-butanol (from ring opening), or other rearranged products. |
Stability under Basic Conditions
Ethers are generally considered to be very stable under basic conditions. wikipedia.org The ether linkage is not susceptible to attack by common bases such as hydroxides or alkoxides. Cleavage of ethers under basic conditions typically requires very strong bases, such as organometallic reagents (e.g., organolithium compounds), which are not common in typical stability studies. wikipedia.org
The bromophenyl group is also generally stable under most basic conditions. While nucleophilic aromatic substitution can occur on aryl halides, it typically requires very strong activating groups (electron-withdrawing groups) ortho or para to the halogen, which are absent in this molecule, or very harsh reaction conditions (high temperature and pressure).
Therefore, this compound is expected to be highly stable under a wide range of basic conditions.
| Condition | Expected Reactivity | Potential Products |
|---|---|---|
| Aqueous Basic Conditions (e.g., NaOH, KOH in water/alcohol) | Highly stable. The ether linkages and the bromophenyl group are unreactive towards these reagents. | No significant degradation expected. |
| Strong Basic Conditions (e.g., NaH, t-BuOK) | Generally stable. While extremely strong bases can deprotonate at positions alpha to the ether oxygen, cleavage of the C-O bond is unlikely. | No significant degradation expected under typical conditions. |
Medicinal Chemistry Design Principles and Synthetic Applications of Oxolane and Bromophenoxy Containing Scaffolds
Oxolane Ring as a Bioisostere and Conformational Constraint in Molecular Design
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated heterocycle that has found utility in medicinal chemistry as a versatile structural element. Its application often involves its role as a bioisostere, a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties.
The oxolane moiety can be considered a bioisosteric replacement for various functional groups. For instance, it can mimic other five-membered heterocyclic rings, a strategy employed to create novel active compounds. unimore.it While much recent attention has been given to smaller rings like oxetanes, the principles of using saturated heterocycles to modulate properties are well-established. nih.gov Oxetanes, for example, have been successfully used as isosteres for gem-dimethyl and carbonyl groups. nih.govacs.org The slightly larger and more flexible oxolane ring offers a different conformational profile while still providing a polar, non-planar scaffold.
Incorporating a rigid ring system like oxolane introduces conformational constraints on the molecule. nih.gov This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. By locking a portion of the molecule into a more defined shape, the compound may better fit into a specific binding pocket, potentially leading to enhanced potency and selectivity. nih.gov
Influence of the Oxolane Moiety on Desirable Molecular Properties for Drug Design (e.g., Polarity, Three-Dimensionality, Aqueous Solubility)
Three-Dimensionality: In the drive to move away from "flat" molecules, which can have higher attrition rates in clinical trials, scaffolds that increase the three-dimensional (3D) character are highly sought after. nih.gov The non-planar, sp3-hybridized nature of the oxolane ring introduces significant 3D shape into a molecule, which can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov
Aqueous Solubility: A frequent challenge in drug discovery is the poor aqueous solubility of lead compounds. The polar nature of the oxolane ring can lead to a substantial improvement in the aqueous solubility of the parent molecule. nih.govenamine.netnih.gov This was demonstrated in the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, where the inclusion of an oxetane (B1205548) moiety on a pyrazolopyrimidinone (B8486647) core enhanced both potency and aqueous solubility. nih.gov
The following table summarizes the general effects of incorporating an oxolane-type scaffold on key molecular properties relevant to drug design.
| Property | Influence of Oxolane/Oxetane Moiety | Rationale | Source(s) |
| Aqueous Solubility | Increase | Introduction of a polar ether oxygen capable of hydrogen bonding. | nih.govenamine.netnih.gov |
| Lipophilicity (LogD) | Decrease | Increased polarity reduces overall lipophilicity. | nih.gov |
| Three-Dimensionality | Increase | Non-planar ring with sp3-hybridized carbons adds structural complexity. | nih.gov |
| Metabolic Stability | Can Increase | Can serve as a metabolically robust replacement for labile groups like carbonyls. | enamine.net |
| Hydrogen Bonding | Acts as an Acceptor | The ether oxygen can form hydrogen bonds with biological targets. | enamine.net |
Synthetic Strategies for Incorporating Oxolane and Bromophenoxy Scaffolds into Complex Molecules
The construction of molecules containing oxolane and bromophenoxy scaffolds relies on established synthetic methodologies. The assembly of 3-[(3-Bromophenoxy)methyl]oxolane would typically involve forming an ether linkage between a suitable oxolane-derived alcohol and a bromophenol.
General strategies for incorporating such heterocyclic scaffolds often involve multi-component reactions (MCRs), which offer an efficient pathway to complex molecules in a single step. researchgate.net These methods are valued for their atom economy and ability to rapidly generate diverse molecular skeletons. researchgate.net For the synthesis of specific building blocks, ring-annulation strategies have also proven effective. For example, a method using O-vinylhydroxylamines has been developed for the scalable synthesis of azaindolines, demonstrating a powerful approach to building fused heterocyclic systems. acs.org
The ether linkage in the target molecule is commonly formed via a Williamson ether synthesis. This would involve deprotonating 3-bromophenol (B21344) with a suitable base to form the phenoxide, which then acts as a nucleophile to displace a leaving group (such as a tosylate or halide) from (oxolan-3-yl)methanol. Alternatively, a Mitsunobu reaction could couple the two fragments directly. The stability of the oxolane ring under many standard reaction conditions makes its incorporation feasible. chemrxiv.org
Development of Oxolane-Based Building Blocks for Advanced Medicinal Chemistry Synthesis
The increasing application of small aliphatic rings in drug discovery has driven the development of a wide array of functionalized building blocks containing these motifs. nih.gov The commercial availability and improved synthetic methods for rings like oxetanes and cyclopropanes have facilitated their use in medicinal chemistry programs. nih.gov
Similarly, the development of diverse oxolane-based building blocks is crucial for their broader application. Synthetic chemists have focused on creating practical routes to these intermediates. For example, significant effort has been invested in developing scalable syntheses for 3,3-disubstituted oxetanes, which serve as valuable building blocks. chemrxiv.orgrsc.org Research has also focused on creating oxetane-modified dipeptide building blocks for use in solid-phase peptide synthesis, demonstrating the utility of these heterocycles in complex molecular architectures. nih.gov These efforts provide a blueprint for the development of functionalized oxolane derivatives, such as (oxolan-3-yl)methanol, which are essential starting materials for molecules like this compound.
Role of Halogenated Phenyl Rings in Molecular Recognition and Binding Mechanisms (General Principles)
The bromophenoxy moiety plays a critical role in molecular recognition primarily through an interaction known as halogen bonding. A halogen bond is a directional, noncovalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen, a nitrogen or sulfur atom, or a π-electron system. researchgate.netacs.org
This interaction is analogous to a hydrogen bond, with the polarized halogen atom acting as the donor. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in the 3-bromophenoxy group is a capable halogen bond donor.
In the context of protein-ligand interactions, halogen bonds can be crucial for affinity and specificity. nih.gov Analyses of protein kinase complexes have revealed that halogen bonds between inhibitor ligands and the protein backbone are common. nih.gov These interactions often involve the carbonyl oxygen of the protein's hinge region. nih.gov The introduction of a halogen can significantly enhance binding affinity; for example, a 4-chlorophenyl group formed a halogen bond that increased binding affinity 13-fold compared to the unsubstituted version. acs.org
Besides interacting with lone-pair donors, halogen atoms can also form favorable interactions with aromatic rings (halogen-π interactions). nih.govresearchgate.net These interactions, while often weaker, can contribute to ligand selectivity. nih.gov
The following table summarizes key features of halogen bonding, particularly relevant to the bromophenyl group.
| Feature | Description | Source(s) |
| Nature of Interaction | A directional, noncovalent bond between a polarized halogen (donor) and a Lewis base (acceptor). | acs.orgnih.gov |
| Bond Donor | The electropositive region (σ-hole) on the halogen atom (e.g., Bromine). | acs.org |
| Common Acceptors | Carbonyl oxygens, nitrogen/sulfur atoms, aromatic π-systems. | researchgate.netnih.gov |
| Strength Trend | Iodine > Bromine > Chlorine. | nih.gov |
| Biological Role | Can enhance binding affinity and selectivity of a ligand for its target protein. | researchgate.netnih.gov |
Q & A
Basic: What synthetic routes are recommended for 3-[(3-Bromophenoxy)methyl]oxolane, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via Williamson ether synthesis , combining 3-bromophenol with 3-(bromomethyl)oxolane (tetrahydrofuran derivative) under basic conditions. Key steps include:
- Reagents : Use K₂CO₃ or NaH as a base in anhydrous DMF or THF to facilitate nucleophilic substitution .
- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete reaction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials or di-substituted byproducts.
Optimize efficiency by controlling stoichiometry (1:1 molar ratio) and using inert atmospheres to prevent hydrolysis of the bromomethyl intermediate .
Basic: Which spectroscopic techniques effectively characterize this compound, and what spectral features are critical?
Methodological Answer:
- ¹H/¹³C NMR : Identify the oxolane ring protons (δ 1.5–3.5 ppm) and the methylene bridge (δ ~4.5 ppm). The aromatic protons from the 3-bromophenoxy group appear as a doublet of doublets (δ 6.8–7.4 ppm) due to bromine's deshielding effect .
- IR Spectroscopy : Confirm the ether linkage (C-O stretch at ~1100–1250 cm⁻¹) and absence of hydroxyl groups.
- Mass Spectrometry (MS) : Look for the molecular ion peak (m/z ~286) and isotopic pattern indicative of bromine (1:1 ratio for M⁺ and M+2) .
Advanced: How does the bromine substituent influence electronic/steric properties in catalytic coupling reactions?
Methodological Answer:
The 3-bromo group exerts both electronic and steric effects:
- Electronic : Bromine's electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution.
- Steric : The bulky oxolane-methyl group may hinder coupling reactions (e.g., Suzuki-Miyaura) by limiting access to the aryl bromide site.
To mitigate steric hindrance, use bulky palladium catalysts (e.g., XPhos) or elevated temperatures .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Model interactions between the oxolane oxygen atoms and hydrogen-bond donors in target proteins (e.g., enzymes or receptors). The bromophenoxy group may participate in π-π stacking or hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the oxolane ring in aqueous vs. hydrophobic environments. The ring's flexibility can influence binding kinetics .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Reproducibility Checks : Repeat syntheses with identical reagents and conditions to isolate variables (e.g., solvent purity, moisture levels).
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and identify trace byproducts.
- Elemental Analysis (CHNS) : Confirm empirical formula consistency, especially for bromine content .
Basic: What common impurities arise during synthesis, and how are they minimized?
Methodological Answer:
- Common Impurities : Unreacted 3-bromophenol, di-ether byproducts (from excess bromomethyl oxolane), or ring-opened derivatives (under acidic conditions).
- Mitigation : Use TLC to monitor reaction progress. Employ stoichiometric control and avoid prolonged exposure to moisture or heat .
Advanced: How does oxolane ring conformation affect stability and reactivity under varying pH?
Methodological Answer:
- Acidic Conditions : The oxolane ring may undergo acid-catalyzed ring-opening, forming a diol. Stability studies (pH 1–3, 37°C) using ¹H NMR can track degradation .
- Basic Conditions : The ring remains stable, but the ether linkage may hydrolyze under strong alkaline conditions (pH >12).
- Conformational Analysis : X-ray crystallography or DFT calculations can reveal preferred ring puckering modes (e.g., envelope vs. twist), impacting solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
